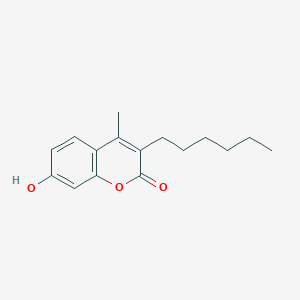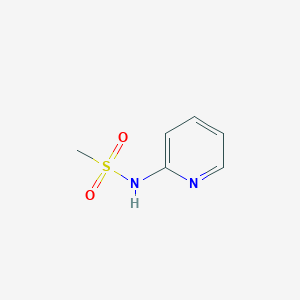
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
Overview
Description
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an iodine atom at the 4-position of the pyrazole ring and a phenyl group attached to the methanone moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone typically involves the iodination of a pyrazole precursor followed by the introduction of the phenylmethanone group. One common method involves the reaction of 4-iodopyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated derivatives.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck couplings to form C-C bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.
Reduction: Reducing agents like sodium borohydride in ethanol.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of 4-substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of deiodinated pyrazole derivatives.
Coupling: Formation of various aryl or alkyl-substituted pyrazole derivatives.
Scientific Research Applications
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation, cancer, and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Material Science: Pyrazole derivatives, including this compound, are explored for their use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced cell proliferation or inflammation . The iodine atom and the phenylmethanone group contribute to its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a bromine atom instead of iodine.
(4-Chloro-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of iodine.
(4-Methyl-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a methyl group instead of iodine.
Uniqueness
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions that are not as easily achieved with other halogens. The iodine atom also influences the compound’s electronic properties, potentially enhancing its biological activity and binding affinity towards certain targets .
Properties
IUPAC Name |
(4-iodopyrazol-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZRABPPWFBRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554842 | |
| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116228-38-7 | |
| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)




![5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B173625.png)



![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
